An In-depth Technical Guide to the Synthesis of Methyltriethylammonium Carbonate
An In-depth Technical Guide to the Synthesis of Methyltriethylammonium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for methyltriethylammonium carbonate, a quaternary ammonium salt with potential applications in various fields, including as an ionic liquid and a phase-transfer catalyst. Two primary synthetic pathways are detailed: the direct quaternization of triethylamine with dimethyl carbonate and a two-step ion-exchange method commencing with the synthesis of a methyltriethylammonium halide. This document furnishes detailed experimental protocols, presents available physicochemical data in a structured format, and includes graphical representations of the synthetic workflows to facilitate understanding and replication.
Introduction
Quaternary ammonium carbonates are a class of salts composed of a central, positively charged nitrogen atom bonded to four organic groups and a carbonate anion. Their properties, such as high ionic conductivity and catalytic activity, have garnered interest in various chemical applications. Methyltriethylammonium carbonate, with its specific combination of a methyl and three ethyl groups, offers a unique set of characteristics that are currently being explored. This guide aims to provide researchers and drug development professionals with a detailed understanding of its synthesis.
Synthetic Methodologies
Two principal methods for the synthesis of methyltriethylammonium carbonate are presented: Direct Quaternization and a two-step Ion-Exchange process.
Method 1: Direct Quaternization of Triethylamine
This method involves the direct reaction of triethylamine with dimethyl carbonate. The reaction proceeds via a nucleophilic attack of the tertiary amine on one of the methyl groups of dimethyl carbonate, leading to the formation of the methyltriethylammonium cation with a methyl carbonate anion. Subsequent conversion to the carbonate form can be achieved if necessary.
Experimental Protocol:
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Materials: Triethylamine (reagent grade), Dimethyl carbonate (anhydrous), Methanol (anhydrous), Catalyst (e.g., triethylmethylammonium bromide, optional).
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Apparatus: High-pressure reactor equipped with a magnetic stirrer, heating mantle, and temperature controller.
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Procedure:
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In a high-pressure reactor, combine triethylamine and a molar excess of dimethyl carbonate. A molar ratio of 1:5.6 (triethylamine:dimethyl carbonate) has been reported for a similar synthesis.[1]
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Add a solvent, such as methanol. A volume ratio of 2:1 (triethylamine:methanol) can be used as a starting point.[1]
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Optionally, a catalyst such as triethylmethylammonium bromide (5% by weight of the total reactants) can be added to facilitate the reaction.[1]
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Seal the reactor and heat the mixture to 110°C with vigorous stirring.[1]
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Maintain the reaction at this temperature for approximately 8 hours.[1]
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After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
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The resulting product is a solution of methyltriethylammonium methyl carbonate. The solvent and excess dimethyl carbonate can be removed under reduced pressure.
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To obtain methyltriethylammonium carbonate from the methyl carbonate salt, hydrolysis of the methyl carbonate anion would be required, potentially through controlled addition of water, followed by removal of methanol and any carbonic acid byproducts.
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Logical Workflow for Direct Quaternization:
Method 2: Ion-Exchange Synthesis
This two-step method first involves the synthesis of a methyltriethylammonium halide salt, followed by an ion-exchange step to replace the halide anion with a carbonate anion.
Step 1: Synthesis of Methyltriethylammonium Halide (e.g., Chloride)
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Materials: Triethylamine, Methyl chloride (or other methylating agents like methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetone or ethanol).
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Apparatus: A three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
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Procedure:
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Dissolve triethylamine in the chosen solvent within the reaction flask.
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Cool the solution in an ice bath.
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Slowly add methyl chloride (as a solution or condensed gas) to the stirred triethylamine solution. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (as monitored by techniques like TLC or GC).
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The product, methyltriethylammonium chloride, will often precipitate from the solution. The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
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Step 2: Anion Exchange to Carbonate
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Materials: Methyltriethylammonium chloride, Anion-exchange resin (carbonate form), Deionized water.
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Apparatus: Chromatography column.
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Procedure:
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Prepare a chromatography column with a strong base anion-exchange resin.
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Convert the resin to the carbonate form by passing a solution of a soluble carbonate salt (e.g., sodium carbonate) through the column, followed by a thorough wash with deionized water to remove excess salt.
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Dissolve the synthesized methyltriethylammonium chloride in deionized water.
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Pass the methyltriethylammonium chloride solution through the prepared carbonate-form anion-exchange resin column.
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The chloride ions will be exchanged for carbonate ions on the resin, and the eluate will contain the desired methyltriethylammonium carbonate.
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Collect the eluate and remove the water under reduced pressure (e.g., rotary evaporation) to obtain the final product.
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Experimental Workflow for Ion-Exchange Synthesis:
Data Presentation
Due to the limited availability of specific experimental data for methyltriethylammonium carbonate in the public domain, the following tables summarize known properties of the closely related methyltriethylammonium methyl carbonate and the precursor, methyltriethylammonium chloride.
Table 1: Physicochemical Properties of Methyltriethylammonium Methyl Carbonate
| Property | Value | Reference |
| CAS Number | 113840-08-7 | [2][3] |
| Molecular Formula | C₉H₂₁NO₃ | [2][3][4] |
| Molecular Weight | 191.27 g/mol | [3][4] |
| Appearance | Typically available as a ~50% solution in methanol:water | [2] |
| Refractive Index (n20/D) | 1.407 (for ~50% solution) | |
| Melting Point | Not reported; suggests thermal sensitivity | |
| Boiling Point | Not reported; suggests thermal sensitivity | [2] |
Table 2: Physicochemical Properties of Methyltriethylammonium Chloride
| Property | Value | Reference |
| CAS Number | 10052-47-8 | [5] |
| Molecular Formula | C₇H₁₈ClN | [5] |
| Molecular Weight | 151.68 g/mol | [5] |
| Appearance | White to almost white powder | [5] |
| Melting Point | 282-284 °C | [5] |
| Solubility | Soluble in water | [5] |
Table 3: Predicted ¹H NMR Chemical Shifts for Methyltriethylammonium Cation
Note: The following are predicted shifts based on the known spectrum of the methyltriethylammonium cation. The exact shifts may vary depending on the solvent and the counter-ion.
| Group | Predicted Shift (ppm) | Multiplicity | Integration |
| -N-CH₃ | ~3.0 | Singlet | 3H |
| -N-CH₂ -CH₃ | ~3.2 | Quartet | 6H |
| -N-CH₂-CH₃ | ~1.3 | Triplet | 9H |
Conclusion
This technical guide has outlined two viable synthetic routes for methyltriethylammonium carbonate, providing detailed, albeit generalized, experimental protocols based on the available scientific literature. The direct quaternization method offers a more direct route, while the ion-exchange method provides a potentially cleaner, albeit longer, pathway. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available equipment. Further research is needed to establish optimized reaction conditions and to fully characterize the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10052-47-8 CAS MSDS (Triethylmethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
